

A Head-to-Head Comparison: HLX22 in First-Line HER2+ Gastric Cancer

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Compound of Interest

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An in-depth analysis of the HLX22-GC-301 trial design, evaluating a novel dual-HER2 blockade strategy against the current standard of care for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the investigational therapeutic regimen featuring HLX22 and the established first-line treatment for HER2-positive (HER2+) locally advanced or metastatic gastric cancer (GC) or gastroesophageal junction (GEJ) adenocarcinoma. The focus is on the design of the international, multicenter, phase 3 head-to-head clinical trial, HLX22-GC-301, and the supporting data from the preceding phase 2 study (HLX22-GC-201) and relevant competitor trials.

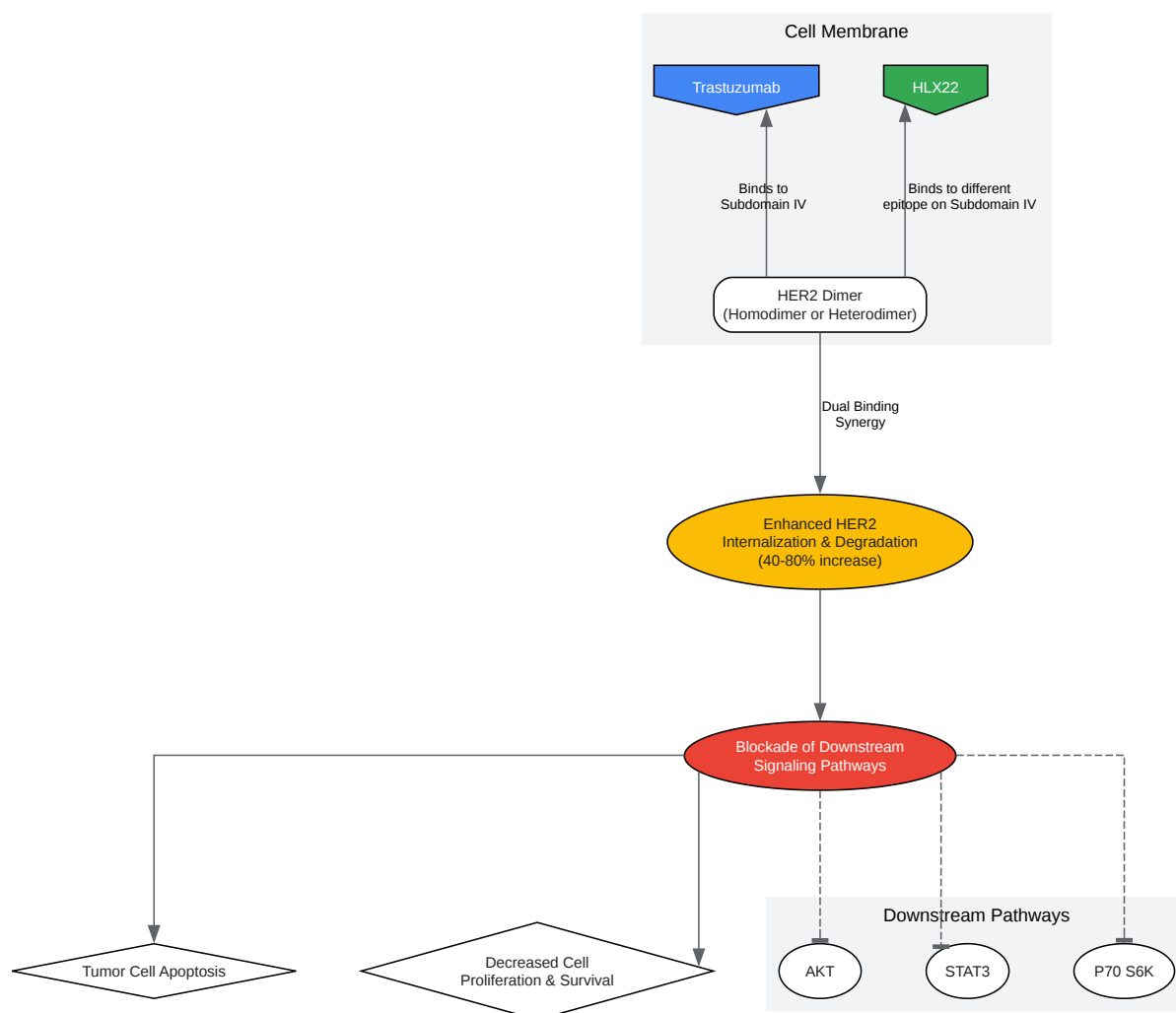
Mechanism of Action: A Differentiated Dual-HER2 Blockade

HLX22 is an innovative humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).^[1] Unlike trastuzumab, which also binds to HER2, HLX22 attaches to a distinct epitope on the extracellular subdomain IV of the HER2 receptor.^{[2][3]} This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to HER2 dimers on the surface of tumor cells.^{[2][3]}

This dual-binding mechanism has been shown to enhance the internalization of HER2 by 40% to 80%, leading to a more potent blockade of HER2-mediated signaling pathways that are crucial for tumor cell proliferation and survival.^{[2][3]} Preclinical studies have demonstrated that

the combination of HLX22 and trastuzumab results in synergistic anti-tumor activity.^[2] Additionally, as an IgG1 monoclonal antibody, HLX22 may engage the immune system to induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against HER2-overexpressing cancer cells.^[1]

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of the dual HER2 blockade.



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Caption: Mechanism of HLX22 and Trastuzumab Dual Blockade

Head-to-Head Trial: HLX22-GC-301

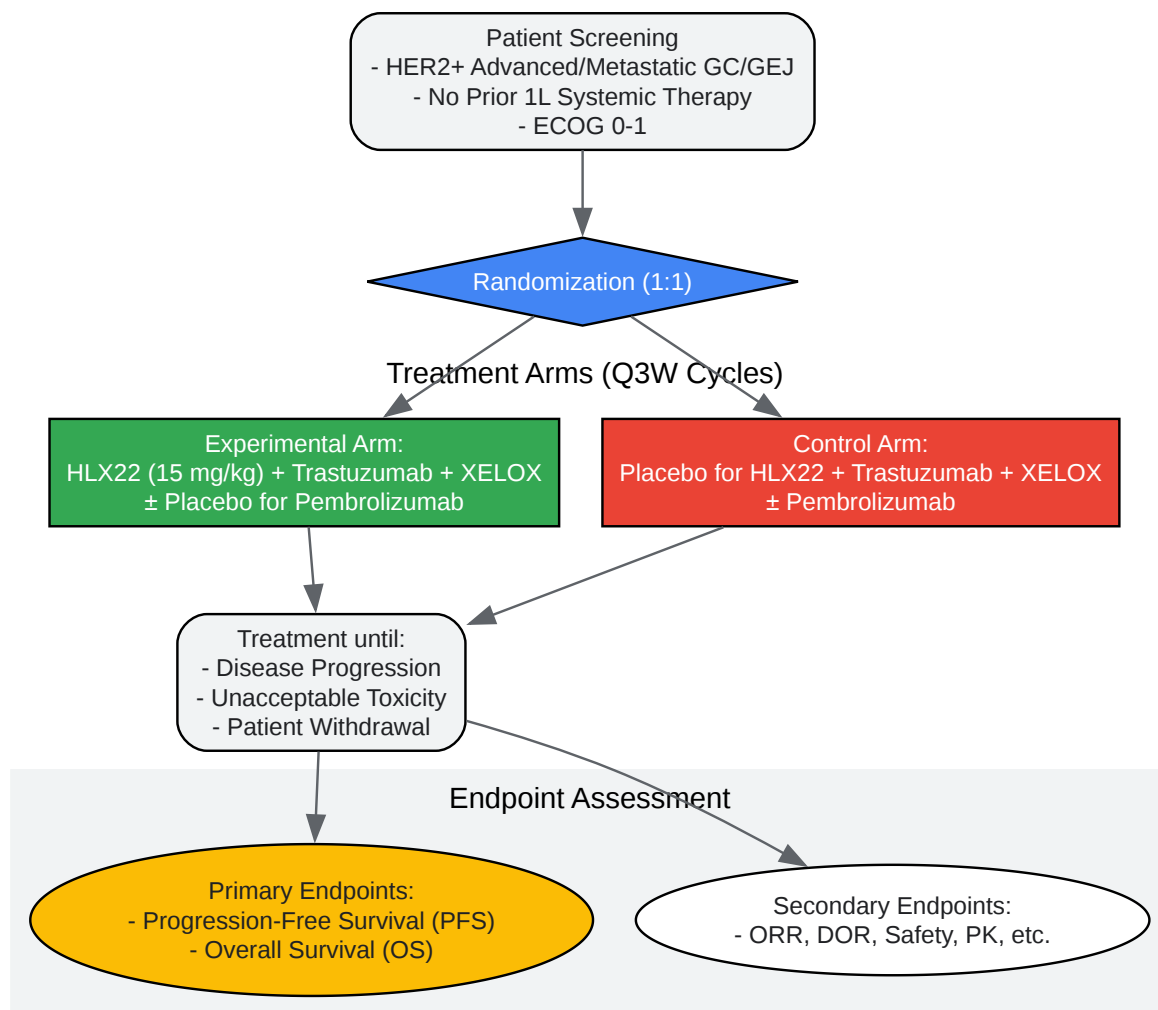
The HLX22-GC-301 study is a pivotal phase 3 clinical trial designed to directly compare the efficacy and safety of the HLX22 combination regimen against the current first-line standard of care.^{[2][4][5]}

Experimental Protocol

The trial employs a randomized, double-blind, multicenter design.^{[4][5][6]} Below is a summary of the key protocol elements.

Parameter	Detail
Trial Identifier	HLX22-GC-301; NCT06532006[6][7]
Phase	3[2][4][5]
Patient Population	Adults (≥18 years) with previously untreated, locally advanced unresectable or metastatic HER2-positive (IHC 3+ or IHC 2+/ISH+) gastric or gastroesophageal junction adenocarcinoma. [6]
Key Inclusion Criteria	ECOG performance status of 0-1, measurable disease per RECIST v1.1, and a life expectancy of at least 6 months.[6]
Experimental Arm	HLX22 (15 mg/kg) + Trastuzumab + XELOX (Capecitabine and Oxaliplatin) ± Placebo (for pembrolizumab), administered every 3 weeks. [6]
Control Arm	Placebo (for HLX22) + Trastuzumab + XELOX ± Pembrolizumab, administered every 3 weeks.[6]
Primary Endpoints	Progression-Free Survival (PFS), Overall Survival (OS).[8]
Secondary Endpoints	Investigator-assessed PFS, Objective Response Rate (ORR), Duration of Response (DOR), safety, pharmacokinetics, immunogenicity, and quality of life.[2]

The workflow of the HLX22-GC-301 trial is depicted in the following diagram.



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Caption: HLX22-GC-301 Trial Workflow

Comparative Efficacy and Safety Data

The decision to proceed with the phase 3 trial was based on promising results from the HLX22-GC-201 phase 2 study. The following tables compare the available data from this study with data from the KEYNOTE-811 trial, which evaluated the standard of care regimen that serves as the control arm in the HLX22-GC-301 trial.

Efficacy Comparison

Endpoint	HLX22 + Trastuzumab + Chemo (HLX22-GC- 201)[8]	Placebo + Trastuzumab + Chemo (HLX22-GC- 201)[8]	Pembrolizuma b + Trastuzumab + Chemo (KEYNOTE- 811)[9][10][11]	Placebo + Trastuzumab + Chemo (KEYNOTE- 811)[9][10][11]
Median PFS	Not Reached	8.3 months	Not Reported	Not Reported
12-Month PFS Rate	73.8%	34.2%	Not Reported	Not Reported
24-Month PFS Rate	61.5%	11.4%	Not Reported	Not Reported
Median OS	Not Reported	Not Reported	20.0 months	16.8 months
ORR	87.1%	80.6%	74.4%	51.9%
Median DOR	Not Reached	9.7 months	Not Reported	Not Reported
12-Month DOR Rate	78.5%	26.3%	Not Reported	Not Reported

Safety Comparison

Adverse Event Category	HLX22 + Trastuzumab + Chemo (HLX22-GC-201)[8]	Placebo + Trastuzumab + Chemo (HLX22-GC-201)[8]	Pembrolizumab + Trastuzumab + Chemo (KEYNOTE-811)[11]	Placebo + Trastuzumab + Chemo (KEYNOTE-811)[11]
Any-Grade TEAEs	96.8%	100%	Not Reported	Not Reported
Grade ≥3 TEAEs	54.8%	48.4%	59%	51%
Most Common Any-Grade TEAEs	Platelet count decrease (80.6%), Neutrophil count decrease (80.6%), Anemia (58.1%)	Platelet count decrease (74.2%), Anemia (61.3%), White blood cell count decrease (58.1%)	Diarrhea (53%), Nausea (49%)	Diarrhea (44%), Nausea (44%)

Concluding Remarks

The HLX22-GC-301 trial is poised to determine whether the novel dual-HER2 blockade strategy with HLX22 and trastuzumab can establish a new standard of care for the first-line treatment of HER2-positive advanced gastric and gastroesophageal junction cancer. Data from the phase 2 study suggests a significant improvement in progression-free survival and duration of response with a manageable safety profile. The head-to-head comparison with the established and effective regimen of trastuzumab and chemotherapy, with or without pembrolizumab, will provide a definitive assessment of the clinical benefit of this new therapeutic approach. The scientific community awaits the results of this important study, which has the potential to improve outcomes for a patient population with a significant unmet medical need.[3]

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